molecular formula C18H24N6O B6753191 1-Methyl-3-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-(pyridin-3-ylmethyl)urea

1-Methyl-3-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-(pyridin-3-ylmethyl)urea

Cat. No.: B6753191
M. Wt: 340.4 g/mol
InChI Key: GLFVWAMQFZVQQV-UHFFFAOYSA-N
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Description

1-Methyl-3-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-(pyridin-3-ylmethyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a urea core substituted with a pyridazinyl group, a piperidinyl group, and a pyridinylmethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-(pyridin-3-ylmethyl)urea typically involves multi-step organic reactions. The process begins with the preparation of key intermediates such as 1-(6-methylpyridazin-3-yl)piperidin-3-amine and pyridin-3-ylmethyl isocyanate. These intermediates are then subjected to a urea-forming reaction under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and the employment of catalysts to accelerate the reaction rates. The final product is often purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-(pyridin-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

1-Methyl-3-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-(pyridin-3-ylmethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-(pyridin-3-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-methylpyridazin-3-yl)piperidin-3-amine
  • 1-(pyridin-3-ylmethyl)urea

Uniqueness

1-Methyl-3-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-(pyridin-3-ylmethyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages over similar compounds in terms of reactivity and specificity.

Properties

IUPAC Name

1-methyl-3-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]-1-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-14-7-8-17(22-21-14)24-10-4-6-16(13-24)20-18(25)23(2)12-15-5-3-9-19-11-15/h3,5,7-9,11,16H,4,6,10,12-13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFVWAMQFZVQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)NC(=O)N(C)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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